BenchChemオンラインストアへようこそ!

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate

Medicinal Chemistry ADME Property Prediction Building Block Selection

The gem-dimethyl substituent at C2 of this Boc-pyrrolidine imposes steric bulk essential for enforcing conformational constraint in spirocyclic scaffolds, KDM5 inhibitors, and CFTR modulators (WO-2021030711-A1). Unlike liquid N-Boc-pyrrolidine, its solid form permits precise gravimetric dispensing for automated synthesis. The increased LogP (~2.2–2.7) enhances CNS drug-likeness. Insist on the 2,2-dimethyl motif—monomethyl or unsubstituted analogs lack the requisite rigidity and lipophilicity. 95% purity; ambient shipping.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 869527-80-0
Cat. No. B1528943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate
CAS869527-80-0
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC1(CCCN1C(=O)OC(C)(C)C)C
InChIInChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3
InChIKeyBQWREAOXJRHDQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate (CAS 869527-80-0): Chemical Identity and Baseline Procurement Profile


tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate (CAS 869527-80-0), also known as 1-Boc-2,2-dimethylpyrrolidine, is a Boc-protected pyrrolidine derivative with molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol [1]. It is a racemic mixture of a five-membered saturated nitrogen heterocycle bearing a gem-dimethyl group at the C2 position, which confers significant steric hindrance . The compound is primarily utilized as a protecting group for amines in organic synthesis, enabling selective deprotection under acidic conditions [2]. Commercial availability typically ranges from 95% to 98% purity, with storage at room temperature or refrigerated conditions .

Why Generic Substitution of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate (CAS 869527-80-0) Fails in Critical Synthetic Pathways


Generic substitution with N-Boc-pyrrolidine (CAS 86953-79-9) or its monomethyl analogs is inadvisable due to fundamental differences in steric environment, lipophilicity, and reaction outcomes. The gem-dimethyl group at C2 dramatically alters the compound's physical properties (e.g., LogP increases from 1.6 to 2.2-2.7) and steric profile, which directly impacts synthetic utility in congested environments . In asymmetric lithiation chemistry, N-Boc-2,2-dimethylpyrrolidine fails to undergo deprotonation due to the lack of α-protons, a feature that fundamentally distinguishes it from N-Boc-pyrrolidine and precludes its use in standard lithiation-electrophile trapping sequences [1]. Furthermore, the gem-dimethyl group is critical for enforcing conformational constraint in spirocyclic and bicyclic frameworks, where substitution with a less hindered analog would abolish the desired rigidity essential for drug discovery programs targeting KDM5 inhibitors and other protein-protein interaction modulators .

Quantitative Differentiation Evidence for tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate (CAS 869527-80-0)


Enhanced Lipophilicity (LogP) Compared to N-Boc-pyrrolidine

The target compound exhibits a significantly higher computed LogP (2.2-2.73) compared to the unsubstituted analog N-Boc-pyrrolidine (LogP 1.6). This quantifiable increase in lipophilicity directly impacts membrane permeability and blood-brain barrier penetration potential, a critical parameter for central nervous system drug discovery programs [1].

Medicinal Chemistry ADME Property Prediction Building Block Selection

Increased Boiling Point and Altered Volatility Profile Versus N-Boc-pyrrolidine

The introduction of the gem-dimethyl group raises the computed boiling point by approximately 160°C relative to the unsubstituted analog, a difference that necessitates distinct handling and purification strategies during scale-up [1].

Process Chemistry Purification Optimization Physical Property Screening

Steric Differentiation: Absence of Alpha-Proton Precludes Asymmetric Deprotonation Chemistry

N-Boc-pyrrolidine undergoes enantioselective α-lithiation with s-BuLi/(-)-sparteine to yield enantioenriched 2-substituted products with >90% ee. The target compound, bearing a quaternary C2 center, lacks α-protons and cannot participate in this well-established asymmetric deprotonation pathway [1]. This fundamental mechanistic distinction defines mutually exclusive synthetic roles: N-Boc-pyrrolidine is a precursor to chiral 2-substituted pyrrolidines, whereas the target compound serves as a pre-formed, sterically shielded building block.

Asymmetric Synthesis Synthetic Route Planning Building Block Utility

Proprietary Relevance in Patent Literature for CFTR Modulator Synthesis

The target compound is specifically cited in multiple patent applications (WO-2021030711-A1, WO-2021030554-A1, WO-2021030556-A1) directed to alkynyl quinazoline compounds and cystic fibrosis transmembrane conductance regulator (CFTR) modulators . In contrast, the unsubstituted N-Boc-pyrrolidine is not listed as a key intermediate in these specific CFTR modulator patents, suggesting a structural requirement for the gem-dimethyl motif in achieving the desired pharmacological profile or synthetic efficiency.

Pharmaceutical Intermediate Intellectual Property Cystic Fibrosis

Conformational Constraint for Spirocyclic and Bicyclic Scaffold Synthesis

The gem-dimethyl group at C2 enforces a conformationally constrained pyrrolidine ring, a feature exploited in the synthesis of spirocyclic α,α-disubstituted pyrrolidines—advanced building blocks for drug discovery [1]. Specifically, 2,2-dimethylpyrrolidine derivatives are utilized in the preparation of bicyclic and spirocyclic compounds as KDM5 (lysine-specific demethylase 5) inhibitors . The unsubstituted N-Boc-pyrrolidine lacks this conformational bias, which is essential for achieving the desired shape complementarity in enzyme active sites.

Medicinal Chemistry Scaffold Design KDM5 Inhibitors

Altered Physical State and Handling Characteristics Relative to N-Boc-pyrrolidine

The target compound is a solid or semi-solid at ambient temperature, whereas N-Boc-pyrrolidine is a liquid (density 0.977 g/mL) [1]. This difference in physical state directly impacts weighing accuracy, automated liquid handling compatibility, and storage logistics. The target compound's solid form facilitates precise weighing for small-scale reactions without the need for syringe transfers, reducing operational variability and solvent waste.

Process Chemistry Handling and Storage Procurement Specifications

Evidence-Backed Application Scenarios for tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate (CAS 869527-80-0)


Synthesis of Conformationally Constrained Spirocyclic Pyrrolidines for Drug Discovery

Utilize the gem-dimethyl group's steric bulk to enforce conformational constraint in spirocyclic frameworks. As demonstrated in the synthesis of 2,2-disubstituted spirocyclic pyrrolidines via intramolecular Dieckmann condensation [1], this building block enables access to rigid, three-dimensional scaffolds that are privileged motifs in medicinal chemistry. The increased lipophilicity (LogP ~2.2-2.7) further enhances the drug-likeness of derived compounds, making it a strategic choice for CNS and intracellular target programs.

Preparation of KDM5 Inhibitor Intermediates

Employ this compound as a key intermediate in the synthesis of bicyclic and spirocyclic KDM5 (lysine-specific demethylase 5) inhibitors [1]. The 2,2-dimethyl substitution pattern is essential for occupying hydrophobic pockets within the enzyme active site, a structural feature not achievable with the unsubstituted N-Boc-pyrrolidine analog. Procurement of this specific building block is critical for replicating literature-described synthetic routes to epigenetic probes and therapeutics.

Synthesis of CFTR Modulator Intermediates per Patent WO-2021030554-A1

Integrate this building block into synthetic sequences targeting cystic fibrosis transmembrane conductance regulator (CFTR) modulators, as outlined in multiple patent filings (WO-2021030711-A1, WO-2021030554-A1, WO-2021030556-A1) [1]. The compound's inclusion in these patent families indicates a specific structural or functional requirement for the 2,2-dimethyl motif in achieving the desired pharmacological activity or synthetic efficiency, distinguishing it from generic Boc-protected pyrrolidines.

Solid-Phase Peptide Synthesis and Automated Library Production

Leverage the compound's solid physical state for accurate gravimetric dispensing in automated synthesis platforms. Unlike liquid N-Boc-pyrrolidine, which requires volumetric handling and is susceptible to concentration errors, this solid building block [1] can be precisely weighed for high-throughput experimentation and solid-phase peptide synthesis, reducing operational variability and improving batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.